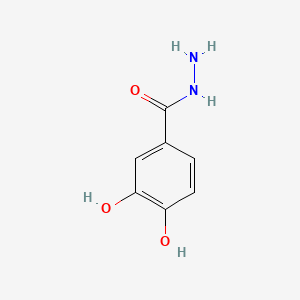

3,4-二羟基苯甲酰肼

描述

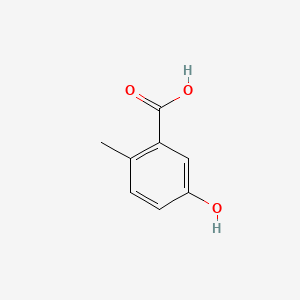

3,4-Dihydroxybenzohydrazide is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . It is a solid substance and is typically white to pale brown in color .

Molecular Structure Analysis

The InChI code for 3,4-Dihydroxybenzohydrazide is 1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) . The compound has 5 hydrogen bond acceptors, 5 hydrogen bond donors, and 1 freely rotating bond .

Physical And Chemical Properties Analysis

3,4-Dihydroxybenzohydrazide has a density of 1.5±0.1 g/cm3 . Its index of refraction is 1.671, and it has a molar refractivity of 42.5±0.3 cm3 . The compound has a polar surface area of 96 Å2 and a polarizability of 16.9±0.5 10-24 cm3 . Its surface tension is 79.4±3.0 dyne/cm, and it has a molar volume of 113.8±3.0 cm3 .

科学研究应用

抗增殖活性

3,4-二羟基苯甲酰肼已被研究用于其潜在的抗增殖活性。一项研究涉及合成由1,2,4-三唑衍生的席夫碱,使用2,6-二氟苯甲酰肼和4-氟苯异硫氰酸酯等化合物。这些化合物被评估其对几种人类癌细胞系的抗增殖效果,展示了潜在的抗癌特性 (Kumar, Mohana, & Mallesha, 2013)。

癌变代谢研究

对与3,4-二羟基苯甲酰肼相关的二苯并[c,g]芴的代谢进行了研究,以了解其在癌变中的作用。该研究侧重于在小鼠和大鼠肝微粒体中代谢这种化合物所涉及的酶促过程 (Périn et al., 1981)。

结构研究

已对羟基苯甲酸的结构及其与自由基(如.OH和O2-自由基)的反应进行了研究。该研究利用计算方法分析了结构和反应机制,其中包括类似3,4-二羟基苯甲酸的化合物 (Nsangou et al., 2008)。

发光共聚物

一项研究报告了合成含有3,4-二羟基苯甲酰肼的新型发光共聚物,展示了3,4-二羟基苯甲酰肼在开发高效聚合物发光二极管(PLEDs)中的潜力 (Udayakumar & Adhikari, 2006)。

合成的电化学研究

一项电化学研究侧重于3,4-二羟基苯甲酸在4-羟基香豆素存在下的氧化。这项研究对于理解香豆素衍生物的电有机合成具有重要意义 (Golabi & Nematollahi, 1997)。

安全和危害

3,4-Dihydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram, and its precautionary statements include P264, P270, P280, P301+P310+P330, P305+P351+P338, and P310 .

Relevant Papers

One relevant paper found discusses the crystal structure of a new Schiff base compound derived from the condensation reaction of 3,4-dihydroxybenzohydrazide with 4-bromobenzaldehyde .

作用机制

Target of Action

The primary targets of 3,4-Dihydroxybenzohydrazide are cancer cells . The compound has been used in the synthesis of magnetic nanoclusters (MNC) which are used in theranostic approaches that combine magnetic hyperthermia treatment (MH) and diagnostic magnetic resonance imaging in oncology .

Mode of Action

3,4-Dihydroxybenzohydrazide interacts with its targets by being used as a stabilizer in the synthesis of magnetic nanoclusters . These nanoclusters, based on a magnetite core and polymer shell, offer an enhanced magnetic response to an external magnetic field .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of magnetic nanoclusters used in oncology . These nanoclusters can affect various biochemical pathways in cancer cells, leading to their destruction .

Pharmacokinetics

The compound’s role as a stabilizer in the synthesis of magnetic nanoclusters suggests that it may have a significant impact on the bioavailability of these nanoclusters .

Result of Action

The molecular and cellular effects of 3,4-Dihydroxybenzohydrazide’s action are seen in its role in the synthesis of magnetic nanoclusters. These nanoclusters, when used in theranostic approaches, can lead to the destruction of cancer cells .

Action Environment

The action, efficacy, and stability of 3,4-Dihydroxybenzohydrazide can be influenced by various environmental factors. For instance, the compound is used as a stabilizer in the synthesis of magnetic nanoclusters, a process that requires specific environmental conditions .

属性

IUPAC Name |

3,4-dihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXWEXNJRZMIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192741 | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39635-11-5 | |

| Record name | 3,4-Dihydroxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

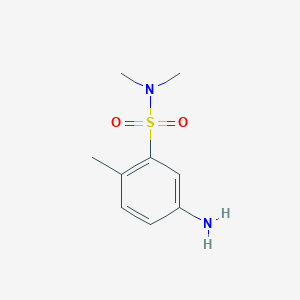

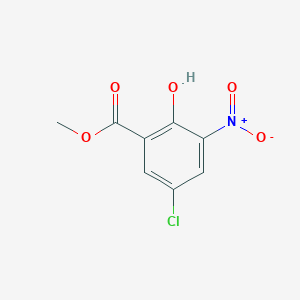

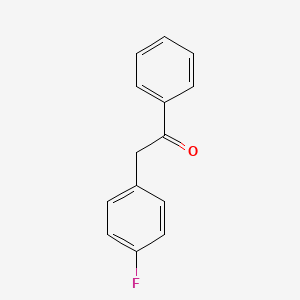

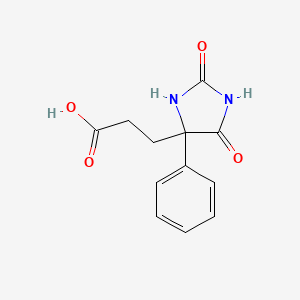

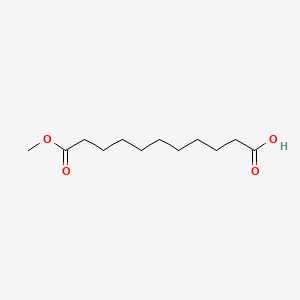

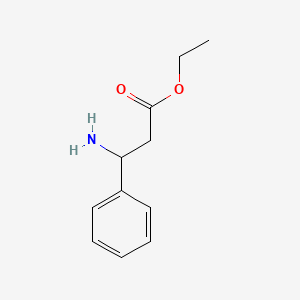

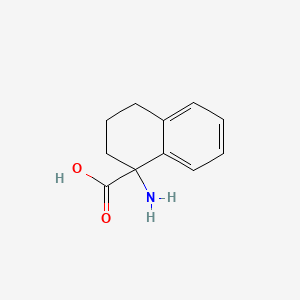

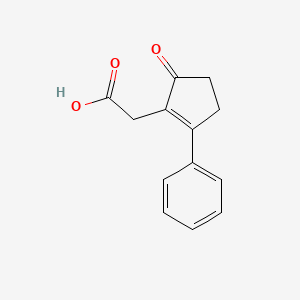

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Dihydroxybenzhydrazide improve the performance of perovskite solar cells?

A1: Research suggests that 3,4-Dihydroxybenzhydrazide, when used as a dopant in PEDOT:PSS (a common hole transporting layer material), enhances the efficiency of perovskite solar cells. [] This improvement stems from two key factors:

- Facilitated Charge Transport: Doping with 3,4-Dihydroxybenzhydrazide improves the hole collection and transportation properties of the PEDOT:PSS layer. []

- Enhanced Crystallinity: The presence of 3,4-Dihydroxybenzhydrazide as a dopant leads to improved crystallinity of the perovskite films formed on the PEDOT:PSS layer. [] This enhanced crystallinity contributes to better device performance.

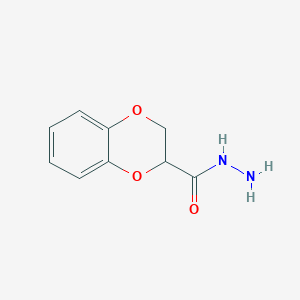

Q2: What makes 3,4-Dihydroxybenzhydrazide particularly interesting for creating magnetic nanoclusters for cancer therapy?

A2: 3,4-Dihydroxybenzhydrazide and its polymer form, poly[3,4-dihydroxybenzhydrazide], are particularly effective in stabilizing magnetite nanoclusters (MNCs). [] These MNCs, when coated with the polymer, exhibit several desirable properties:

- Superparamagnetism: The MNCs display superparamagnetic behavior at room temperature, making them suitable for biomedical applications like magnetic hyperthermia. []

- Biocompatibility: In vitro studies show that these MNCs exhibit good biocompatibility with both normal and cancerous cell lines. []

- Selective Antitumor Efficacy: The polymer coating on the MNCs contributes to selective targeting and destruction of tumor cells during magnetic hyperthermia treatment. []

Q3: What is the role of hydrogen bonding in the crystal structure of 3,4-Dihydroxybenzhydrazide derivatives?

A3: Single-crystal X-ray diffraction studies of 3,4-Dihydroxybenzhydrazide derivatives reveal a significant role of hydrogen bonding in their crystal packing. [, , ]

- Intramolecular Hydrogen Bonds: These compounds often exhibit intramolecular O-H⋯O hydrogen bonds, influencing their conformation. [, ]

- Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds, particularly O-H⋯O and N-H⋯O interactions, link the molecules into layered or three-dimensional networks within the crystal structure. [, , ]

Q4: Beyond solar cells and nanomedicine, are there other potential applications of 3,4-Dihydroxybenzhydrazide being explored?

A4: While research on this compound is ongoing, its structural features and properties make it a promising candidate for various other applications. For instance, the presence of catechol and hydrazide groups suggests potential for:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。